N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a fluorophenyl group, a methylsulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide typically involves the reaction of 4-fluoroaniline with pyrrolidine-1-carboxylic acid, followed by the introduction of a methylsulfonyl group. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce production costs, and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the methylsulfonyl group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide include other pyrrolidine carboxamides with different substituents, such as:
- N-(4-chlorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
- N-(4-bromophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
- N-(4-methylphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorophenyl group, in particular, can influence the compound’s electronic characteristics and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-methylsulfonylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c1-19(17,18)11-6-7-15(8-11)12(16)14-10-4-2-9(13)3-5-10/h2-5,11H,6-8H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEKSHCJXYSWFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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